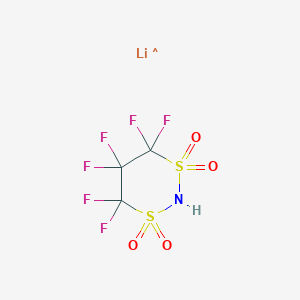
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) is a fluorinated compound with the molecular formula C3HF6LiNO4S2. This compound is known for its unique chemical structure, which includes both sulfur and fluorine atoms, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) typically involves the reaction of hexafluoropropane-1,3-disulfonimide with lithium hydroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, lithium salt (1:1) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its fluorinated structure allows it to interact with enzymes and proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, sodium salt (1:1)
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, potassium salt (1:1)
- 4H-1,3,2-Dithiazine, 4,4,5,5,6,6-hexafluorodihydro-, 1,1,3,3-tetraoxide, ammonium salt (1:1)
Uniqueness
The lithium salt variant of 4H-1,3,2-Dithiazine is unique due to its specific interactions with lithium ions, which can influence its reactivity and applications. Compared to its sodium, potassium, and ammonium counterparts, the lithium salt may offer distinct advantages in terms of solubility, stability, and reactivity .
Eigenschaften
Molekularformel |
C3HF6LiNO4S2 |
|---|---|
Molekulargewicht |
300.1 g/mol |
InChI |
InChI=1S/C3HF6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/h10H; |
InChI-Schlüssel |
UZYGRHCAWWLCFE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















